![molecular formula C23H22N4O5S2 B2663585 ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate CAS No. 950470-72-1](/img/structure/B2663585.png)
ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate” is a complex organic compound . It contains a pyrimido[5,4-c][2,1]benzothiazin-2-yl moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) and is ethylated and dioxided .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups . It includes a pyrimido[5,4-c][2,1]benzothiazin-2-yl ring system, which is sulfur and nitrogen-containing heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . These could include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Anticancer Activity
Indole derivatives, including the compound , have drawn attention due to their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The specific mechanism of action may involve interference with cell signaling pathways or DNA replication. Further studies are needed to elucidate the compound’s precise mode of action and its potential as a novel chemotherapeutic agent .
Antimicrobial Properties
Indole derivatives often exhibit antimicrobial activity against bacteria, fungi, and parasites. The compound’s sulfur-containing moiety may play a role in disrupting microbial membranes or enzymes. Investigations have explored its effectiveness against drug-resistant strains, making it a promising candidate for combating infectious diseases .
Anti-inflammatory Effects
Indole-based compounds have been studied for their anti-inflammatory properties. By modulating immune responses or inhibiting pro-inflammatory cytokines, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and allergic reactions. Researchers have examined the compound’s impact on inflammatory pathways and its potential as an anti-inflammatory drug .
Neuroprotective Potential
Indoles have been linked to neuroprotection and neuronal health. The compound’s structure suggests it could interact with neurotransmitter receptors or influence neuronal survival pathways. Investigations have explored its effects on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, aiming to uncover its neuroprotective mechanisms .
Synthetic Methodology
Given the importance of indole derivatives, researchers have developed novel synthetic methods for their efficient preparation. Investigating the construction of this compound provides insights into innovative synthetic routes, catalysis, and green chemistry. These methodologies contribute to the broader field of organic synthesis .
Other Biological Activities
Beyond the mentioned areas, indole derivatives often exhibit diverse biological effects. These include antioxidant properties, enzyme inhibition, and modulation of cellular processes. Researchers continue to explore the compound’s interactions with biological targets, aiming to uncover additional applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-3-27-18-8-6-5-7-17(18)21-19(34(27,30)31)13-24-23(26-21)33-14-20(28)25-16-11-9-15(10-12-16)22(29)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHGUVBHVRHAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)
![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)
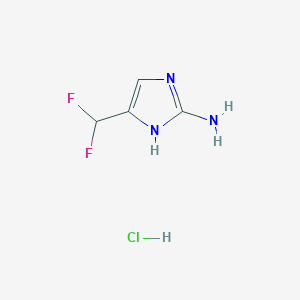
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)
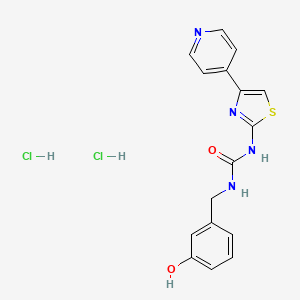
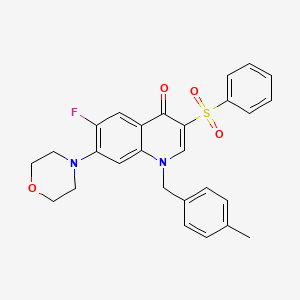
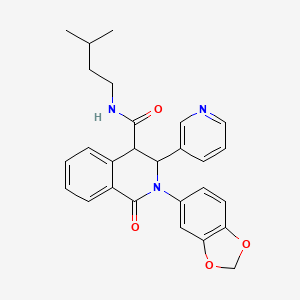
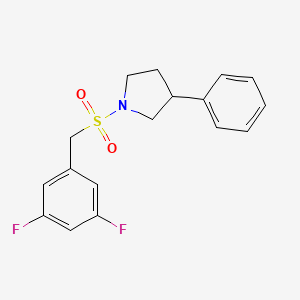
![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)
![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)
![methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2663522.png)
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)